molecular formula C19H20BrN3O7 B14766605 Thalidomide-O-acetamido-PEG1-C2-Br

Thalidomide-O-acetamido-PEG1-C2-Br

Cat. No.: B14766605
M. Wt: 482.3 g/mol
InChI Key: HYWNFDLCJVTBHT-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG1-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is specifically designed for use in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). It is a valuable tool in biomedical research for studying protein functions and developing new therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG1-C2-Br involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEGylation: The modified thalidomide is then conjugated with a PEG linker.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG1-C2-Br undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.

    Hydrolysis: The acetamido and PEG linkers can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide-PEG conjugates with different functional groups .

Scientific Research Applications

Thalidomide-O-acetamido-PEG1-C2-Br has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein functions and interactions.

    Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and biotechnological applications .

Mechanism of Action

Thalidomide-O-acetamido-PEG1-C2-Br exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-acetamido-PEG1-C2-Br is unique due to its specific PEG linker and bromine atom, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable tool for developing novel PROTACs and studying protein degradation mechanisms .

Properties

Molecular Formula

C19H20BrN3O7

Molecular Weight

482.3 g/mol

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C19H20BrN3O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10H2,(H,21,25)(H,22,24,26)

InChI Key

HYWNFDLCJVTBHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCBr

Origin of Product

United States

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